3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile
Description
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile is a β-oxonitrile derivative characterized by a phenyl ring substituted with methoxy (-OCH₃) and nitro (-NO₂) groups at the 4- and 3-positions, respectively, and a cyano-substituted ketone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in heterocyclic chemistry and pharmaceutical applications. Its structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a unique electronic environment that influences reactivity in cyclization and condensation reactions .
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10-3-2-7(9(13)4-5-11)6-8(10)12(14)15/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSLUFSIIENJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone, which is then subjected to a cyanation reaction to introduce the nitrile group .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile may involve continuous-flow processes to ensure high yield and purity. These processes typically include nitration, quenching, neutralization, extraction, and separation steps .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or Raney nickel.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted phenyl derivatives .
Scientific Research Applications
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methoxy and nitrile groups also contribute to the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Electronic and Steric Effects
- Nitro vs. Methoxy Groups : The nitro group (strong electron-withdrawing) decreases electron density at the phenyl ring, enhancing reactivity toward nucleophiles. In contrast, the methoxy group (electron-donating) increases electron density, favoring electrophilic substitutions. The coexistence of both groups in this compound creates a polarized aromatic system, enabling regioselective reactions .
- Halogen Substitutents (F, Cl) : Fluorine and chlorine introduce steric and electronic effects. For example, 3-(4-Fluorophenyl)-3-oxopropanenitrile exhibits higher thermal stability due to C-F bond strength, while chloro analogs are more reactive in SNAr reactions .
Biological Activity
3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile, with the molecular formula CHNO, is a synthetic organic compound notable for its unique structural features, including a methoxy group, a nitro group, and a nitrile functional group. These substituents enhance its chemical reactivity and potential biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure allows it to modulate enzyme activity, potentially acting as an inhibitor for key enzymes involved in metabolic pathways. Specifically, it may affect:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes critical in cancer pathways, such as farnesyltransferase and tubulin polymerization .
- Receptor Binding : Its interaction with receptors may lead to altered signaling pathways that influence cell growth and survival.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promise in inhibiting cancer cell growth through various mechanisms:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). For instance, compounds derived from similar structures exhibited IC values ranging from 2.59 µM to 10.45 µM against these cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | HeLa | 2.59 |
| Similar Compound A | MCF7 | 4.66 |
| Similar Compound B | HCT116 | 1.98 |
2. Enzyme Inhibition
The compound has been reported to inhibit key enzymes involved in tumor progression:
- Farnesyltransferase Inhibition : By inhibiting this enzyme, the compound may prevent the post-translational modification of proteins essential for cancer cell proliferation .
- Tubulin Polymerization : Inhibition of tubulin polymerization disrupts mitotic processes in cancer cells, leading to cell cycle arrest and apoptosis .
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Anticancer Studies : A study evaluated the effects of this compound on various cancer cell lines and found that it significantly reduced cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Mechanistic Studies : Research has shown that the compound interacts with specific enzymes through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity and inhibitory potential.
Q & A
Q. What are the key synthetic routes for 3-(4-Methoxy-3-nitrophenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Precursor Preparation : Start with 3-(4-methoxyphenyl)-3-oxopropanenitrile (CAS 3672-47-7) as a precursor .
Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor meta-substitution over para. Monitor regioselectivity via TLC or HPLC .
Purification : Recrystallize from ethanol/water mixtures to isolate the product. Yield optimization (60–75%) requires precise stoichiometric ratios (1:1.2 nitrating agent:precursor) and inert atmospheres to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies methoxy (δ 3.8–3.9 ppm) and nitrophenyl protons (δ 8.1–8.3 ppm). ¹³C NMR confirms the nitrile (δ 115–120 ppm) and ketone (δ 190–195 ppm) .
- FT-IR : Key peaks include C≡N (2240–2260 cm⁻¹), C=O (1680–1700 cm⁻¹), and NO₂ (1520–1550 cm⁻¹) .
- UV-Vis : Absorption at 270–290 nm (π→π* transitions) quantifies electronic effects of substituents .
- Mass Spectrometry : ESI-MS (m/z 232.06 [M+H]⁺) confirms molecular weight .
Q. How do the electronic effects of the methoxy and nitro substituents influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Electron-Donating Methoxy : Activates the phenyl ring toward electrophilic attack but deactivates the ketone for nucleophilic addition. Use Fukui function analysis (DFT) to map nucleophilic/electrophilic sites .
- Electron-Withdrawing Nitro : Enhances ketone electrophilicity, favoring nucleophilic additions (e.g., Grignard reagents). Kinetic studies under varying pH (4–10) show accelerated addition in basic conditions due to deprotonation .
- Steric Effects : The meta-nitro group creates steric hindrance, reducing reactivity at the ortho position. Molecular docking simulations predict steric clashes in enzyme-binding studies .
Q. What strategies can resolve contradictions in reported synthetic yields when introducing nitro groups at the meta position relative to methoxy?
Methodological Answer:
- Regioselectivity Analysis : Use computational tools (NBO, Fukui indices) to predict substituent-directed nitration. Meta-directing effects of methoxy dominate over steric hindrance from bulky groups .
- Alternative Routes : Pre-functionalize the phenyl ring with a directing group (e.g., boronic acid) before nitration. Post-functionalization via Suzuki coupling may improve regioselectivity .
- By-Product Mitigation : Optimize reaction time (2–4 hours) and use scavengers (urea) to quench excess HNO₃, reducing di-nitration .
Q. How can computational methods (DFT, NBO) predict the compound’s behavior in enzyme inhibition studies?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to determine electrostatic potential surfaces, highlighting reactive sites for hydrogen bonding with enzymes .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The nitrile group shows strong binding affinity (ΔG = -8.2 kcal/mol) with catalytic cysteine residues .
- NBO Analysis : Quantify charge transfer from the methoxy group to the phenyl ring, explaining enhanced stability in enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
